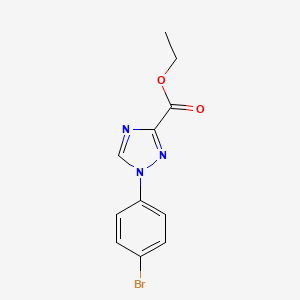
N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide, commonly known as DFB, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. DFB is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many solid tumors and is associated with tumor progression and poor prognosis.
Applications De Recherche Scientifique
Anticancer Activity
Research on substituted N-phenylbenzamides has demonstrated significant anticancer activities. A study by Ravinaik et al. (2021) focused on the design, synthesis, and anticancer evaluation of a series of substituted benzamides. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), indicating the potential of similar compounds in anticancer research (Ravinaik et al., 2021).
Antimicrobial Activity
Bikobo et al. (2017) synthesized a series of thiazole derivatives, including N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which were evaluated for their antimicrobial activity. Some of these molecules were more potent than the reference drugs against pathogenic strains used in the study, highlighting the antimicrobial potential of thiazole and benzamide derivatives (Bikobo et al., 2017).
Material Science Applications
Yokozawa et al. (2002) explored the synthesis of well-defined aromatic polyamides and block copolymers containing aramide with low polydispersity. This research demonstrates the utility of benzamide derivatives in the development of new materials, indicating potential applications in material science (Yokozawa et al., 2002).
Synthesis and Chemical Properties
Huang et al. (2012) developed an efficient and divergent synthesis of benzo[d]thiazoles from beta-oxo thioamides mediated by hypervalent iodine reagent, illustrating the versatility of thiazole compounds in synthetic chemistry (Huang et al., 2012).
Propriétés
IUPAC Name |
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O3S2/c1-2-29(18-6-4-3-5-7-18)34(31,32)19-11-8-16(9-12-19)23(30)28-24-27-22(15-33-24)20-13-10-17(25)14-21(20)26/h3-15H,2H2,1H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSCNBYCWZWTAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-chlorobenzenesulfonamide](/img/structure/B2733712.png)

![(8R,14R)-7-hydroxy-2,2,4,4,10,10,12,12-octamethyl-6-(2-methylpropanoyl)-8,14-di(propan-2-yl)-8,14-dihydrochromeno[2,3-a]xanthene-1,3,9,11-tetrone](/img/structure/B2733715.png)



![2-(4-fluorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2733721.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2733725.png)
![4-Chlorophenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2733726.png)

![N-(3-chlorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2733729.png)
![N-(1-cyanocyclopentyl)-2-{3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2733730.png)
